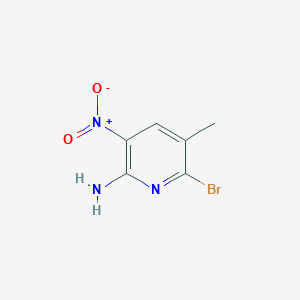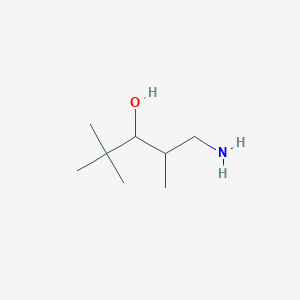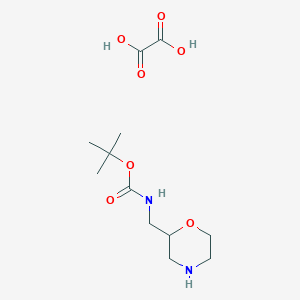
3-mercapto-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercapto-L-aspartic acid, also known as (2R)-2-amino-3-mercaptosuccinic acid, is an organic compound with the molecular formula C4H7NO4S. It is a derivative of L-aspartic acid, where a mercapto group (-SH) replaces one of the carboxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-mercapto-L-aspartic acid can be achieved through several methods. One common approach involves the reaction of L-aspartic acid with thiol-containing reagents under specific conditions. For instance, L-aspartic acid can be reacted with thiourea in the presence of a base to yield this compound . Another method involves the use of ethylenediamine-N,N’-disuccinic acid lyase as a biocatalyst to achieve asymmetric synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. One such method includes the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation, which has been shown to retain the optical activity of L-aspartic acid during and after the intercalation process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercapto-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The mercapto group (-SH) in the compound is particularly reactive and can participate in these reactions.
Common Reagents and Conditions
Substitution: The mercapto group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Major Products Formed
The major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives.
Applications De Recherche Scientifique
3-Mercapto-L-aspartic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-mercapto-L-aspartic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and cellular signaling .
Comparaison Avec Des Composés Similaires
3-Mercapto-L-aspartic acid can be compared with other similar compounds such as:
Captopril: A well-known angiotensin-converting enzyme (ACE) inhibitor that also contains a mercapto group.
L-Cysteine: Another sulfur-containing amino acid that shares similar chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C4H7NO4S |
|---|---|
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
(2R)-2-amino-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |
Clé InChI |
MWUQQPGZOPQTIX-PIKHSQJKSA-N |
SMILES isomérique |
[C@H](C(C(=O)O)S)(C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)S)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


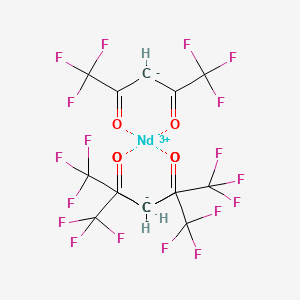



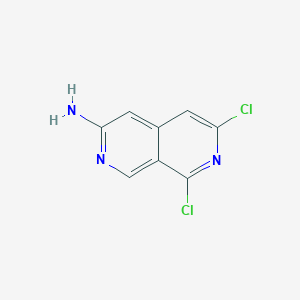
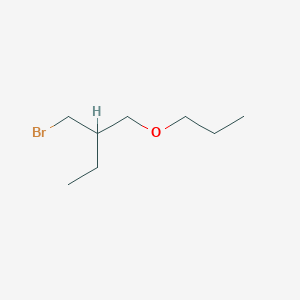


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
